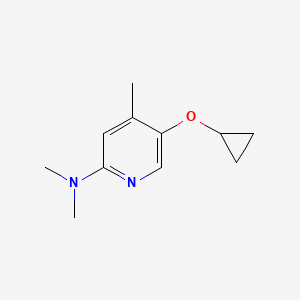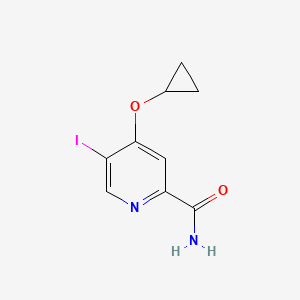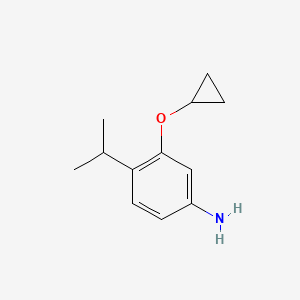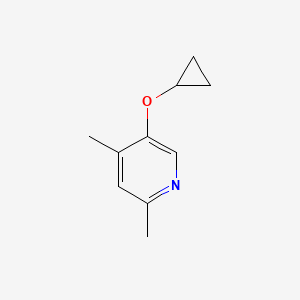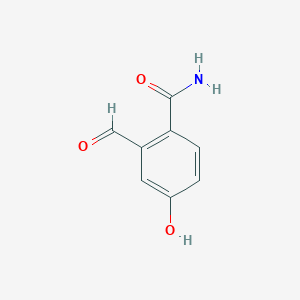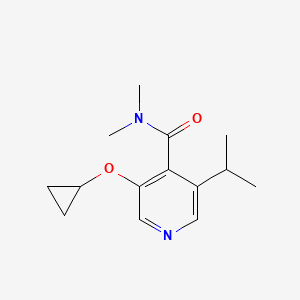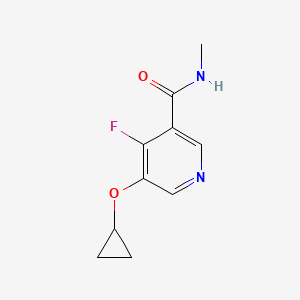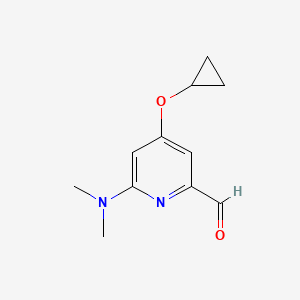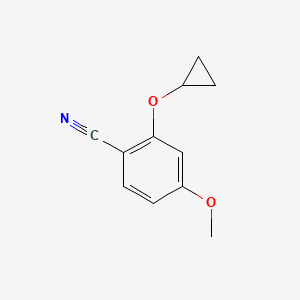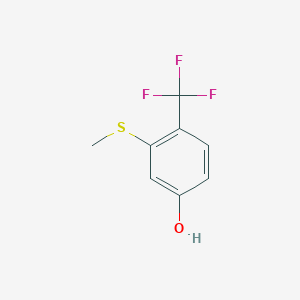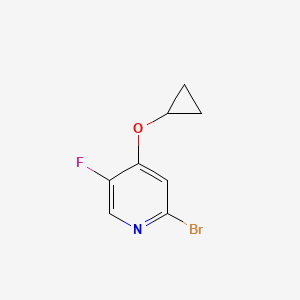
2-Bromo-4-cyclopropoxy-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-cyclopropoxy-5-fluoropyridine is a chemical compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-cyclopropoxy-5-fluoropyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Cyclopropoxylation: The cyclopropoxy group is introduced via a nucleophilic substitution reaction.
Fluorination: The fluorine atom is incorporated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
2-Bromo-4-cyclopropoxy-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization: The cyclopropoxy group can participate in cyclization reactions, forming more complex ring structures.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-cyclopropoxy-5-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-cyclopropoxy-5-fluoropyridine involves its interaction with specific molecular targets, often through binding to active sites or receptors. The exact pathways depend on the context of its use, such as in medicinal chemistry where it may inhibit or activate specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromo-4-cyclopropoxy-5-fluoropyridine include:
2-Bromo-5-fluoropyridine: This compound lacks the cyclopropoxy group but shares the bromine and fluorine substituents.
4-Cyclopropoxy-5-fluoropyridine: This compound lacks the bromine atom but retains the cyclopropoxy and fluorine groups.
The uniqueness of this compound lies in its combination of bromine, fluorine, and cyclopropoxy groups, which confer specific reactivity and properties useful in various applications.
Eigenschaften
Molekularformel |
C8H7BrFNO |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
2-bromo-4-cyclopropyloxy-5-fluoropyridine |
InChI |
InChI=1S/C8H7BrFNO/c9-8-3-7(6(10)4-11-8)12-5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
DXLYVLYCLPHLBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=NC=C2F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


